3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one
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Overview
Description
3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the azetidine moiety, and the final coupling with the propanone group. Common reagents used in these steps include strong acids, bases, and various catalysts to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, with careful control of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one: shares structural similarities with other benzimidazole derivatives and azetidine-containing compounds.
Azetidine derivatives: Known for their strained ring structure, which imparts unique reactivity and biological activity.
Benzimidazole derivatives: Widely studied for their pharmacological properties, including antimicrobial and anticancer activities.
Properties
CAS No. |
917957-50-7 |
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Molecular Formula |
C23H25N3O3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[6-(azetidine-1-carbonyl)-4-hydroxy-1,2-dimethylbenzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one |
InChI |
InChI=1S/C23H25N3O3/c1-14-7-4-5-8-16(14)20(27)10-9-17-18(23(29)26-11-6-12-26)13-19-21(22(17)28)24-15(2)25(19)3/h4-5,7-8,13,28H,6,9-12H2,1-3H3 |
InChI Key |
GLZHQPHJTKQRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=C(C3=C(C=C2C(=O)N4CCC4)N(C(=N3)C)C)O |
Origin of Product |
United States |
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